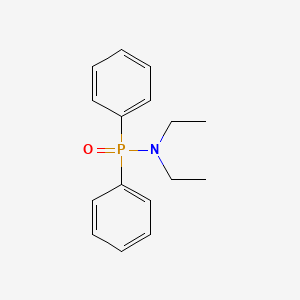

N,N-diethyl-P,P-diphenylphosphinic amide

Description

Structure

3D Structure

Properties

CAS No. |

56372-47-5 |

|---|---|

Molecular Formula |

C16H20NOP |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

N-diphenylphosphoryl-N-ethylethanamine |

InChI |

InChI=1S/C16H20NOP/c1-3-17(4-2)19(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |

InChI Key |

LKNWLVNNBLWNGG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl P,p Diphenylphosphinic Amide and Analogues

Conventional Synthetic Approaches to Phosphinic Amides

Conventional methods for synthesizing phosphinic amides have historically relied on condensation reactions and catalyst-free protocols, each with its own set of advantages and limitations.

Condensation Reactions Employing Organophosphorus Catalysis

The formation of the P-N bond in phosphinic amides can be effectively achieved through condensation reactions catalyzed by organophosphorus compounds. Tertiary phosphines, for instance, are known to catalyze the amidation of carboxylic acids. nih.govresearchgate.net This type of catalysis typically involves the initial activation of an electrophilic partner by the phosphine (B1218219), generating a reactive intermediate that is then susceptible to nucleophilic attack by an amine. nih.govnih.gov For example, a phosphine can add to an electron-deficient multiple bond to create a zwitterionic species, which then facilitates the desired reaction. nih.govnih.gov

A notable advancement in this area is the use of a PIII/PV redox catalytic cycle. nih.gov This method allows for the three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to produce 2-amidopyridines through a tandem dehydration process. nih.gov This approach highlights the potential for organophosphorus catalysts to mediate complex transformations in a single pot.

Catalyst-Free Synthesis Protocols for Phosphinic Amides

In a move towards more sustainable and atom-economical processes, several catalyst-free methods for the synthesis of phosphinic amides have been developed. One such practical approach involves the coupling of secondary phosphine oxides (SPOs) with O-benzoylhydroxylamines. acs.orgnih.gov Simply heating a mixture of these reactants in the presence of a base like potassium carbonate (K2CO3) under open-air conditions can yield phosphinic amides in moderate to excellent yields. organic-chemistry.orgacs.orgnih.gov This method is notable for its simplicity and tolerance of a wide range of functional groups. acs.org

Another catalyst-free strategy involves the reaction of chlorophosphines with hydroxylamines. organic-chemistry.org This process proceeds through a P(III) to P(V) rearrangement, initiated by the formation of an R2N-O-PR2 intermediate that undergoes homolysis of the N-O bond, followed by radical recombination to form the final phosphinic amide product. organic-chemistry.org This radical-based mechanism is advantageous as it avoids the production of phosphine oxide waste. organic-chemistry.org While direct amidation of phosphinic acids through conventional heating is often challenging, microwave-assisted conditions have shown promise for direct esterification and, to a lesser extent, amidation. researchgate.netsemanticscholar.orgresearchgate.net

Advanced and Emerging Synthetic Strategies for Phosphinic Amide Scaffolds

The field continues to evolve with the development of innovative synthetic methods that offer greater efficiency, selectivity, and functional group compatibility.

Electrochemical Synthesis Pathways for Organophosphorus Amides

Electrosynthesis has emerged as a powerful and green alternative for the formation of P-N bonds. rsc.orgbeilstein-journals.orgrsc.org This technique allows for the oxidative cross-coupling of N-H and P-H bonds, providing a direct route to phosphinic amides from diarylphosphine oxides and amines under mild, metal-free conditions. rsc.org The use of electrochemical methods can circumvent the need for chemical oxidants, contributing to more environmentally benign processes. beilstein-journals.orgresearchgate.net

Recent advancements include the development of flow electrosynthesis, which offers a scalable and efficient method for producing phosphinamides and phosphoramidates. rsc.org This approach has demonstrated broad substrate scope, accommodating various amines and phosphine oxides. rsc.org Furthermore, electrochemical methods have been explored for the synthesis of other organophosphorus compounds, including those with P-O and P-C bonds, starting from elemental white phosphorus. researchgate.net

Directed ortho-Metallation (DoM) Methodologies for Phosphinic Amide Functionalization

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of phosphinic amides, the amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of an attached aryl ring by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.orgorganic-chemistry.org

This methodology has been successfully applied to the synthesis of P-stereogenic diarylphosphinic amides. rsc.org By using a chiral auxiliary on the amide nitrogen, the ortho-lithiation of P,P-diphenylphosphinic amides can proceed with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched phosphinic amides with diverse functionalities at the ortho-position. rsc.orgresearchgate.net The phosphinic amide directing group has proven effective in guiding the metalation to the desired position, even in the presence of other potentially directing groups. uwindsor.cabaranlab.orgharvard.edu

Asymmetric Synthesis via Enantioselective Addition to N-Phosphinoyl Imines

The asymmetric synthesis of chiral amines and their derivatives is of significant interest, and methods involving the enantioselective addition of nucleophiles to imines are at the forefront of this research. N-phosphinoyl imines, which are imines bearing a phosphinoyl group on the nitrogen atom, have emerged as valuable electrophiles in these transformations. nih.govnih.gov The electron-withdrawing nature of the phosphinoyl group activates the C=N bond, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

A variety of chiral N-phosphinoyl imines have been synthesized and utilized in asymmetric reactions. nih.govresearchgate.net For instance, the addition of diorganozinc reagents to N-phosphinoylalkylimines, catalyzed by a chiral copper complex, affords α-chiral amines in high yields and enantiomeric excesses. nih.gov Similarly, the reaction of chiral N-phosphonylimines with lithium acetylides provides a route to chiral propargylamines with excellent diastereoselectivity. rsc.org The chiral phosphinyl or phosphonyl group often serves as a chiral auxiliary, which can be readily cleaved under acidic conditions after the key stereocenter-forming step. nih.govnih.gov

Reductive Phosphination Processes for Amide Transformation

Reductive phosphination represents an advanced strategy for the formation of phosphorus-carbon and phosphorus-heteroatom bonds. While direct reductive transformation of a pre-existing amide's carbonyl group into a phosphinic amide linkage is not a commonly cited standard procedure, related methodologies involving the reductive functionalization of carbonyl compounds using phosphine oxides offer significant insight into the potential of such transformations.

A versatile strategy has been developed that utilizes diphenylphosphine (B32561) oxide for the direct reductive functionalization of aldehydes and ketones. nih.gov This process facilitates reductive amination, etherification, and phosphinylation, transforming a C=O bond into a C-N, C-O, or C-P single bond, respectively. nih.govresearchgate.net The mechanism is believed to proceed through the formation of phosphinate intermediates, which then undergo nucleophilic substitution. researchgate.net This approach is notable for using aldehydes and ketones as alkylating agents under simple conditions, demonstrating high selectivity and tolerance for a wide range of functional groups. nih.gov

In the context of phosphinylation, this strategy enables the direct reductive phosphinylation of carbonyls with secondary phosphine oxides. nih.gov For instance, the reaction of an aldehyde or ketone with diphenylphosphine oxide can yield a phosphine oxide product. Furthermore, the protocol has been successfully extended to use diphenylphosphine for the direct synthesis of trivalent phosphorus compounds. nih.gov This avoids multi-step syntheses and the need for isolating intermediates. nih.gov

While these examples primarily focus on the transformation of aldehydes and ketones, the underlying principle of using a phosphine oxide to mediate a reductive coupling provides a conceptual framework for the transformation of amides. A hypothetical pathway could involve the initial reduction of the amide to an iminium intermediate, which would then be trapped by a phosphinite nucleophile. A one-pot method for the controlled reduction of secondary amides to imines has been described, which could potentially be integrated into a subsequent phosphinylation step. capes.gov.br

Table 1: Examples of Reductive Functionalization of Carbonyls with Diphenylphosphine Oxide

Regio- and Chemoselectivity Considerations in Phosphinic Amide Synthesis

The synthesis of complex molecules like N,N-diethyl-P,P-diphenylphosphinic amide and its analogues requires precise control over the reaction to ensure that bonds are formed at the correct positions (regioselectivity) and that the desired functional groups react in preference to others (chemoselectivity).

Regioselectivity

Regioselectivity in the context of P,P-diphenylphosphinic amide synthesis often pertains to reactions occurring at specific positions on the phenyl rings. A powerful method for achieving high regioselectivity is Directed ortho-Lithiation (DoLi). This technique has been used for the highly diastereoselective synthesis of P-stereogenic phosphinic amides. rsc.org The process involves the deprotonation of a P,P-diphenylphosphinic amide at the position ortho to the phosphorus atom on one of the phenyl rings, guided by the amide group. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide array of substituents specifically at the ortho position. rsc.orgresearchgate.net

Research has demonstrated that using t-BuLi as the organolithium base can selectively deprotonate the pro-S P-phenyl ring. rsc.org This high degree of regioselectivity allows for the synthesis of functionalized derivatives containing substituents such as halogens (Cl, Br, I), hydroxyl (OH), azide (B81097) (N₃), and various carbon-based groups in high yields and with excellent diastereomeric ratios. rsc.org

Table 2: Regioselective Synthesis of ortho-Substituted P,P-Diphenylphosphinic Amides via DoLi

Chemoselectivity

Chemoselectivity is crucial when the starting materials contain multiple reactive sites. In the synthesis of phosphinic amides, the desired reaction is the formation of a P-N bond. Various synthetic methods exhibit high chemoselectivity, allowing for the formation of the amide in the presence of other sensitive functional groups.

For example, a catalyst-free method involving the coupling of secondary phosphine oxides with O-benzoylhydroxylamines proceeds in the presence of a simple base like K₂CO₃. acs.orgnih.gov This reaction demonstrates chemoselectivity by favoring the N-P bond formation. Similarly, the synthesis from chlorophosphines and hydroxylamines can be optimized to achieve high yields by controlling parameters such as the base (pyridine) and solvent (dichloromethane), thereby minimizing side reactions. organic-chemistry.org

The challenge of chemoselectivity is particularly evident when a substrate contains multiple nucleophilic groups, such as amines, alcohols, and thiols. Studies on chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines have shown that these reagents can react selectively with α-keto acids even in the presence of other nucleophiles like glycine, cysteine, and phenols. nih.gov This principle of activating a specific partner for amidation can be applied to phosphinic amide synthesis. By choosing the appropriate phosphorus electrophile or amination agent, the desired P-N bond formation can be favored over other potential reactions, such as O-phosphinylation or S-phosphinylation. Likewise, methods for the chemoselective α-acylation of tertiary amides highlight that even within a molecule containing multiple carbonyls (e.g., amide and ester), one can be selectively targeted by tuning the electrophilicity of the reagent and the basicity of the catalyst. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

Mechanistic Investigations of Reactions Involving Phosphinic Amides

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise progression of a chemical reaction and identifying the transient species involved are central to mechanistic chemistry. For phosphinic amides, investigations have spanned radical-based formations, metal-assisted transformations, and the behavior of highly reactive organolithium intermediates.

Radical-Based Mechanisms in Phosphinic Amide Formation

Recent research has explored novel, catalyst-free methods for the synthesis of phosphinic amides that proceed through radical intermediates. acs.orgnih.gov One such pathway involves the reaction of chlorophosphines with hydroxylamines. acs.orgnih.gov This process is proposed to initiate with the formation of an R₂N–O–PR₂ species. acs.orgnih.gov This intermediate then undergoes homolysis of the N–O bond, generating two radical species. acs.orgnih.gov Subsequent radical recombination leads to the final phosphinic amide product through a P(III) to P(V) rearrangement. acs.orgnih.gov This method is notable for its atom economy, as it avoids the production of stoichiometric phosphine (B1218219) oxide or sulfide (B99878) waste often associated with reactions utilizing phosphoranyl radicals as mediators. acs.org

The generation of phosphoranyl radicals is a key step in many radical processes, often formed by the addition of a radical to a trivalent phosphorus compound. acs.org These radicals can then undergo β-scission to generate new radical intermediates for a variety of synthetic applications. acs.org Additionally, α-radical phosphines, where the spin density is localized on the carbon atom alpha to the phosphorus, have been synthesized and characterized, demonstrating the potential for these molecules to act as spin-labeled ligands. nih.gov The synthesis of P,P-diphenylphosphinic amide-TEMPO radicals further highlights the ability of the phosphinic amide scaffold to incorporate stable radical moieties. researchgate.net

Metal-Assisted C-H Bond Cleavage Reactions

The phosphinic amide group has been effectively utilized as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. nih.govrsc.orglookchem.com These reactions offer a powerful strategy for the selective formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed C-H alkenylation of anilines has been achieved using a phosphinic amide directing group. lookchem.com A notable feature of this system is its ability to facilitate the C-H activation of both secondary anilides (containing an N-H group) and tertiary anilides (with an N-Me group). lookchem.com Interestingly, the tertiary amide exhibits higher reactivity in some cases. lookchem.com The reaction is sensitive to the electronic properties of the aniline (B41778) ring, with electron-donating groups enhancing reactivity. lookchem.com

Furthermore, the aminoquinoline group has been successfully employed as a directing group for the palladium-catalyzed arylation of unactivated sp³ C-H bonds in phosphinic amides. nih.govrsc.org This transformation utilizes a Pd(OAc)₂ catalyst and a base such as cesium phosphate (B84403) or potassium carbonate. nih.govrsc.org This represents a significant advancement, as it is one of the first examples of using a phosphorus-containing directing group for the functionalization of unactivated sp³ C-H bonds. nih.govrsc.org The reaction demonstrates the versatility of phosphinic amides as substrates in C-H activation chemistry. In one instance, diethyl phosphinic amide yielded a mixture of mono- and diarylation products. nih.gov

The table below summarizes key aspects of metal-assisted C-H bond cleavage reactions involving phosphinic amides.

| Catalyst System | Directing Group | C-H Bond Type | Reaction Type | Reference |

| Pd(OAc)₂ | Phosphinic Amide | sp² C-H (ortho to amide) | Alkenylation | lookchem.com |

| Pd(OAc)₂ | Aminoquinoline | sp³ C-H | Arylation | nih.govrsc.org |

| [Y{N(SiMe₃)₂}₃] | None (substrate acts as ligand) | C-H (methylide) | Dehydrocoupling | rsc.org |

| Mn(I) complexes | Imidate | sp² C-H | Alkenylation | mdpi.com |

Anionic Rearrangements and Aggregation Phenomena in Organolithium Intermediates

Organolithium compounds are powerful reagents in organic synthesis, and their reactivity is heavily influenced by their aggregation state. d-nb.inforesearchgate.net These species often form dimers, tetramers, or higher-order aggregates in solution, and the degree of aggregation can impact their reactivity, with lower aggregates generally being more reactive. d-nb.inforesearchgate.net The presence of coordinating solvents, such as ethers, can break down larger aggregates into smaller, more reactive species. d-nb.info

In the context of phosphinic amides, the generation of organolithium intermediates through deprotonation is a common strategy for subsequent functionalization. The study of amino-organolithium compounds has revealed that their aggregation into dimers and tetramers is common in both hydrocarbon and ethereal solvents. d-nb.info The steric bulk of the substituents on the nitrogen and the nature of the solvent play a crucial role in determining the specific aggregation state. d-nb.info Mixed aggregates, formed between different organolithium species, are also frequently encountered and can have reactivities that differ significantly from the parent homo-aggregates. researchgate.net While direct studies on the anionic rearrangements and aggregation of N,N-diethyl-P,P-diphenylphosphinic amide are not extensively detailed in the provided results, the general principles of organolithium chemistry suggest that its lithiated intermediate would exist as aggregates, and the nature of these aggregates would be critical to its subsequent reactions.

Stereochemical Aspects of Phosphinic Amide Reactivity

The control of stereochemistry is a cornerstone of modern organic synthesis. In reactions involving phosphinic amides, achieving high levels of diastereoselectivity and enantioselectivity is a key objective, often pursued through asymmetric catalysis.

Diastereoselective and Enantioselective Transformations in Asymmetric Catalysis

The phosphinic amide moiety has been instrumental in the development of asymmetric catalytic transformations. P-chiral phosphinic amides have been synthesized with high enantioselectivity via palladium-catalyzed intramolecular C-H arylation. thieme-connect.com This desymmetrization approach utilizes a TADDOL-derived phosphoramidite (B1245037) ligand to achieve excellent yields and enantiomeric excesses. thieme-connect.com The reaction is proposed to proceed through a concerted metalation-deprotonation mechanism for the C-H activation step. thieme-connect.com

The N-phosphinoyl group, derived from a phosphinic amide, has also been employed as an effective activating and directing group in asymmetric synthesis. For instance, the copper-catalyzed addition of diethylzinc (B1219324) to N-phosphinoylalkylimines, formed in situ, proceeds with high yields and enantioselectivities. nih.gov This reaction utilizes a Me-DuPHOS monoxide chiral ligand and benefits from the increased electrophilicity of the imine due to the N-phosphinoyl group, which can be easily cleaved under mild conditions to afford α-chiral amines. nih.gov

The following table highlights examples of asymmetric transformations involving phosphinic amide derivatives.

| Reaction Type | Catalyst/Ligand | Chiral Product | Key Features | Reference |

| Intramolecular C-H Arylation | Pd(dba)₂ / TADDOL-derived phosphoramidite | P-chiral phosphinic amides | Desymmetrization of prochiral substrates | thieme-connect.com |

| Addition of Diethylzinc to Imines | Cu-catalyst / Me-DuPHOS monoxide | α-chiral amines | In situ generation of N-phosphinoylimines | nih.gov |

| C(sp²)–H Arylation | Palladium / TADDOL-derived phosphoramidite | P-chiral phosphinic amides | Intramolecular asymmetric C-H arylation | snnu.edu.cn |

Mechanistic Insights into Stereocontrol and Chiral Induction

The design of effective chiral ligands is paramount for achieving high levels of stereocontrol in metal-catalyzed reactions. snnu.edu.cn In the context of palladium-catalyzed enantioselective C-H activation, the development of chiral ligands that are stable under oxidative conditions and can effectively modulate both reactivity and stereoselectivity is a significant challenge. snnu.edu.cn

For the synthesis of P-chiral phosphinic amides, the use of chiral ligands such as TADDOL-derived phosphoramidites has proven successful. thieme-connect.com The proposed catalytic cycle for the intramolecular C-H arylation suggests that the chiral ligand is involved in the enantioselective C-H activation step, likely through a concerted metalation-deprotonation pathway where the chiral environment of the palladium center dictates the facial selectivity of the reaction. thieme-connect.com

In the copper-catalyzed addition of organozinc reagents to N-phosphinoylimines, the hemilabile bidentate nature of the Me-DuPHOS monoxide ligand is crucial for the high catalytic activity and stereoselectivity observed. nih.gov The ligand coordinates to the copper center, creating a chiral environment that directs the nucleophilic attack of the organozinc reagent to one face of the imine, thereby establishing the new stereocenter with high fidelity. The N-phosphinoyl group plays a dual role by activating the imine towards nucleophilic attack and serving as a handle for the chiral catalyst to control the stereochemical outcome. nih.gov The development of racemization-free coupling reagents is also a significant area of research for the synthesis of chiral amides and peptides, ensuring that the stereochemical integrity of the starting materials is maintained throughout the reaction. rsc.org

Kinetic Studies of Phosphinic Amide Reaction Rates and Rate-Determining Steps

The study of reaction kinetics provides invaluable insights into the mechanistic pathways of chemical transformations. For reactions involving phosphinic amides, kinetic investigations help to elucidate the sequence of elementary steps, identify the slowest, rate-determining step (RDS), and understand how the molecular structure influences reactivity. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles and findings from studies on analogous phosphinic amides and other amide systems can be used to infer its likely kinetic behavior.

Detailed Research Findings

In the context of phosphinic amides, the phosphorus center is the site of nucleophilic attack. The general mechanism for the hydrolysis of a phosphinic amide can be conceptualized as a two-step process, particularly under basic or acidic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by the nucleophilic attack of a water molecule to form a pentacoordinate intermediate. Subsequent proton transfer and elimination of the amine moiety lead to the formation of the corresponding phosphinic acid. The rate-determining step in this sequence can vary.

Base-Catalyzed Hydrolysis:

In alkaline media, a hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus center to form a pentacoordinate intermediate. This intermediate then breaks down to yield the phosphinate and the amine. For many secondary amides, the breakdown of this tetrahedral intermediate (C-N bond cleavage) has been found to be the rate-determining step, especially at moderate pH. uregina.ca However, for tertiary amides, the initial nucleophilic attack is often the slowest step. uregina.ca

Research on the hydrolysis of other secondary amides has shown that the rate-determining stage in alkaline hydrolysis is associated with the second transition state, which corresponds to the breaking of the tetrahedral adduct to form the products. dntb.gov.ua

The electronic nature of the substituents on both the phosphorus and nitrogen atoms significantly influences the reaction rate. Electron-withdrawing groups on the phosphorus atom generally increase the rate of nucleophilic attack by making the phosphorus center more electrophilic. Conversely, electron-donating groups decrease the reaction rate. For instance, studies on the hydrolysis of dialkyl α-hydroxybenzylphosphonates showed that electron-withdrawing substituents on the phenyl ring accelerated the hydrolysis, while electron-releasing groups slowed it down. mdpi.com This principle can be extended to the phenyl groups in this compound.

The following interactive data table summarizes hypothetical rate constants for the hydrolysis of a series of substituted P,P-diphenylphosphinic amides to illustrate the expected electronic effects of substituents on the phenyl ring.

| Substituent (X) on Phenyl Ring | Rate Constant (k, s⁻¹) | Relative Rate |

| -NO₂ (electron-withdrawing) | 5.0 x 10⁻⁴ | 10 |

| -Cl (electron-withdrawing) | 1.5 x 10⁻⁴ | 3 |

| -H (unsubstituted) | 5.0 x 10⁻⁵ | 1 |

| -CH₃ (electron-donating) | 2.0 x 10⁻⁵ | 0.4 |

| -OCH₃ (electron-donating) | 8.0 x 10⁻⁶ | 0.16 |

| Note: This data is illustrative and based on general principles of substituent effects in related chemical systems. |

Furthermore, intramolecular catalysis can play a significant role in the reactions of phosphinic amides. For example, the hydrolysis of a phosphinic acid ester containing a β-carboxamido group was found to be accelerated by the presence of the amide, suggesting the formation of a cyclic intermediate that facilitates the reaction. nih.gov

For the hydrolysis of a phosphinic amide, if the initial nucleophilic attack is the rate-determining step, the rate law would be:

Rate = k[Phosphinic Amide][Nucleophile]

If the breakdown of the tetrahedral intermediate is rate-determining, the rate expression becomes more complex and may involve a pre-equilibrium step.

Computational and experimental studies on the alkaline hydrolysis of secondary amides like N-methylbenzamide and N-methylacetamide have indicated that the formation of the tetrahedral intermediate and its subsequent breaking into products are the two main energetic barriers. dntb.gov.ua The second barrier, corresponding to the C-N bond cleavage, is often the rate-determining stage. dntb.gov.ua

The following table presents a conceptual summary of how reaction conditions might influence the rate-determining step in the hydrolysis of a generic secondary phosphinic amide.

| Condition | Likely Rate-Determining Step | Rationale |

| Strongly Acidic | Attack of water on protonated amide | Protonation makes the phosphorus center highly electrophilic, but water is a weak nucleophile. |

| Moderately Basic (pH < 13) | Breakdown of the tetrahedral intermediate | The formation of the intermediate may be reversible, with its decomposition being the slower step. uregina.ca |

| Strongly Basic (pH > 13) | Nucleophilic attack by hydroxide | At high hydroxide concentrations, the initial attack becomes the slower step. uregina.ca |

| Note: This table provides a generalized overview based on studies of analogous amide systems. |

Advanced Spectroscopic Characterization and Structural Elucidation of Phosphinic Amides and Their Derivatives

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of phosphinic amides in the solid state. It provides precise information on molecular geometry, including bond lengths and angles, as well as insights into the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding.

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

The core structure of phosphinic amides features a tetrahedral phosphorus atom bonded to an oxygen atom, a nitrogen atom, and two carbon atoms of the phenyl groups. X-ray diffraction studies on derivatives reveal a distorted tetrahedral geometry around the phosphorus center.

For instance, in the crystal structure of N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide, the phosphorus atom is in a tetrahedral environment. google.com Similarly, for N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, the phosphorus atom also exhibits a distorted tetrahedral geometry. rsc.org In this derivative, the N–P–C and C–P–C bond angles are reported to be smaller than the ideal tetrahedral angle of 109.5°, while the O–P–C and O–P–N angles are larger. rsc.org This distortion is a common feature in such molecules, arising from the different steric and electronic nature of the substituents around the phosphorus atom. The P=O, P–N, and P–C bond distances in these structures are generally comparable to those found in similar phosphine (B1218219) oxides and phosphinamides. google.com

Table 1: Selected Bond Lengths and Angles for N-1-Naphthyl-P,P-diphenylphosphinoselenoic amide (a related selenium analogue) Note: Data for the exact title compound is unavailable. This table presents data from a related structure to illustrate typical values.

| Parameter | Value |

| P-Se | 2.09 Å |

| P-N | 1.66 Å |

| P-C(11) | 1.81 Å |

| P-C(21) | 1.81 Å |

| Se-P-N | 118.0° |

| N-P-C(11) | 104.9° |

| N-P-C(21) | 110.1° |

| C(11)-P-C(21) | 108.0° |

| Data sourced from the Cambridge Structural Database, CCDC 844302. kaust.edu.sa |

Investigation of Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices

Intermolecular forces, particularly hydrogen bonds, play a crucial role in defining the supramolecular architecture of phosphinic amides. In N-substituted phosphinic amides containing an N-H proton, strong N–H···O=P hydrogen bonds are a dominant feature. These interactions link molecules together, often forming chains or dimeric structures. For example, in the crystal structure of N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide, the amine hydrogen atom participates in N–H···O=P hydrogen bonding, resulting in the formation of chains running along a crystallographic axis. google.com In another example, N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, molecules are linked by N–H···O hydrogen bonds, which generate chains in the crystal. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Dynamic Analysis

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. For phosphinic amides, multi-nuclear NMR provides comprehensive information about the chemical environment of various atoms.

Multi-nuclear NMR Techniques (e.g., ¹H, ¹³C, ³¹P) for Structural Assignment

A combination of ¹H, ¹³C, and ³¹P NMR spectroscopy is used to characterize phosphinic amides.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For a compound like N,N-diethyl-P,P-diphenylphosphinic amide, one would expect to see signals for the aromatic protons of the phenyl groups and signals for the ethyl groups (-CH₂- and -CH₃). Due to the restricted rotation around the P-N bond, the methylene (B1212753) protons of the ethyl groups can become diastereotopic, leading to more complex splitting patterns. mdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals for the phenyl carbons and the ethyl group carbons would be expected. The carbon atoms directly attached to phosphorus will show coupling to the ³¹P nucleus (J-coupling).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. Phosphinic amides typically show a single resonance in the ³¹P NMR spectrum. The chemical shift (δ) is sensitive to the electronic and steric environment around the phosphorus atom. For comparison, the ³¹P NMR chemical shift for N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide is reported at δ = 27.03 ppm. google.com

Table 2: Representative NMR Data for N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide Note: Data for the exact title compound is unavailable. This table presents data from a related structure to illustrate typical chemical shifts.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.90–7.13 (m, Ar-H), 4.92–4.70 (m, NH), 4.22 (d, CH₂-benzyl), 3.06 (q, CH₂-ethyl), 1.10 (t, CH₃-ethyl) |

| ¹³C | 149.2-125.3 (Ar-C), 44.8 (CH₂-benzyl), 27.1 (CH₂-ethyl), 15.5 (CH₃-ethyl) |

| ³¹P | 27.03 |

| Data sourced from Kinfe et al. google.com |

Dynamic NMR Studies of Solution Structures and Fluxional Behavior

In N,N-disubstituted amides, the rotation around the amide bond (in this case, the P-N bond) can be restricted due to the partial double bond character. This restricted rotation can make the two ethyl groups on the nitrogen atom chemically non-equivalent, especially at lower temperatures. Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to study such fluxional processes. As the temperature is increased, the rate of rotation around the P-N bond increases. At a certain temperature, known as the coalescence temperature, the signals for the non-equivalent groups broaden and merge into a single, averaged signal. Analysis of the lineshape as a function of temperature can provide quantitative information about the energy barrier to this rotation. The ¹H-NMR spectrum of N,N-diethyl-3-methylbenzamide, a related amide, shows different signals for the two ethyl groups due to this restricted rotation. mdpi.com

Application of Other Spectroscopic Methods (e.g., UV-Vis, EPR, Mass Spectrometry) in Mechanistic and Structural Investigations

While X-ray crystallography and NMR spectroscopy are the primary tools for structural elucidation, other spectroscopic methods provide complementary information.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For phosphinic amides, techniques like Electrospray Ionization (ESI) would typically show a strong signal for the protonated molecule [M+H]⁺. The fragmentation pattern can provide structural clues; a common fragmentation pathway for amides is the cleavage of the N-CO bond, and a similar cleavage of the P-N bond can be expected for phosphinic amides. ntu.edu.tw

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, like the phenyl groups in this compound, give rise to characteristic absorption bands in the UV region. While not typically used for detailed structural elucidation of the entire molecule, it can be used to study specific chromophores. For example, the UV-Vis spectrum of N,N-diethyl-4-nitroaniline, a compound with a similar N,N-diethylamino phenyl moiety, has been reported. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used for studying species that have unpaired electrons. It is not applicable to this compound itself, as it is a diamagnetic molecule with no unpaired electrons. However, this technique is essential for characterizing radical derivatives, such as the P,P-diphenylphosphinic amide-TEMPO radicals, where the EPR signal confirms the presence and environment of the radical center. researchgate.net

Computational and Theoretical Studies on Phosphinic Amides

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Analysis

Electronic structure analysis elucidates the nature of chemical bonding and electron distribution within a molecule. Natural Bond Orbital (NBO) analysis is a key technique used to translate the complex wavefunctions from DFT calculations into intuitive chemical concepts like bonds, lone pairs, and orbital interactions.

Table 1: Representative Donor-Acceptor Interactions in a Generic Diphenylphosphinic Amide Framework Identified by NBO Analysis

| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | Interaction Energy E(2) (kcal/mol) | Description |

| LP (1) N | σ(P-Cphenyl) | 5 - 15 | Delocalization of nitrogen lone pair into P-C antibonding orbitals. |

| LP (1) N | σ(P=O) | 2 - 8 | Delocalization of nitrogen lone pair into the P=O antibonding orbital. |

| π (C=C)phenyl | σ(P-N) | 1 - 5 | Hyperconjugative interaction from phenyl rings to the P-N bond. |

| LP (2) O | σ(P-N) | > 20 | Strong delocalization from the phosphoryl oxygen lone pairs. |

Note: The values presented are illustrative and derived from general findings for phosphinic amides and related phosphorus compounds. Specific values for N,N-diethyl-P,P-diphenylphosphinic amide would require dedicated calculations.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving phosphinic amides. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, locating and characterizing the transition state structures. The calculated activation energy (the energy difference between reactants and the transition state) provides a quantitative prediction of the reaction rate.

Computational studies have explored various reactions, including the formation of the P-N bond and reactions involving the phenyl groups. For example, the mechanism of amide bond formation can be investigated by modeling the nucleophilic attack of an amine on a phosphorus precursor. researchgate.net DFT has been used to study the Kabachnik-Fields (phospha-Mannich) reaction, which is used to synthesize α-aminophosphonates and related phosphinic amides, confirming the involvement of an imine intermediate. nih.gov Furthermore, rhodium(III)-catalyzed C-H functionalization reactions for creating P-stereogenic phosphinic amides have been studied computationally to understand and improve enantioselectivity. rsc.orgepfl.ch These studies calculate the free energy barriers for different catalytic cycles, helping to identify the rate-determining step and rationalize experimental observations. rsc.org

Table 2: Illustrative DFT-Calculated Activation Energies for a Key Step in a Catalyzed Reaction of a Generic Phosphinic Amide

| Reaction Step | Reactants | Transition State | Product | ΔG‡ (kcal/mol) |

| C-H Activation | Phosphinic Amide + Rh(III) Catalyst | [Rh-Amide-H]‡ | Metallacyclic Intermediate | 20 - 30 |

| P-N Bond Formation | Diarylphosphine Oxide + Amine | [P-N Formation]‡ | Phosphinic Amide | 15 - 25 |

Note: These data are representative examples from computational studies on reactions of phosphinic amides and are not specific to this compound.

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure verification and spectral assignment. By calculating vibrational frequencies and NMR chemical shifts, direct comparisons can be made with experimental IR, Raman, and NMR spectra.

DFT calculations on optimized geometries of phosphinic amides can generate theoretical vibrational spectra. researchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, uniform scaling factors can be applied to achieve excellent agreement, aiding in the assignment of complex spectral bands, such as the P=O and P-N stretching modes. researchgate.netnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H). researchgate.net Comparing calculated and experimental shifts can help confirm molecular structures and assign resonances in complex molecules.

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Representative Phosphinic Amide Derivative

| Spectroscopic Parameter | Experimental Value | Calculated Value (Scaled) | Deviation |

| IR: ν(P=O) stretch | 1180 cm-1 | 1175 cm-1 | 5 cm-1 |

| IR: ν(P-N) stretch | 930 cm-1 | 927 cm-1 | 3 cm-1 |

| NMR: δ(³¹P) | 30.5 ppm | 31.2 ppm | +0.7 ppm |

| NMR: δ(¹³C)ipso-phenyl | 135.2 ppm | 136.0 ppm | +0.8 ppm |

Note: This table contains representative data illustrating the typical accuracy of DFT predictions for phosphinic amides and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the preferred orientations of the ethyl and phenyl groups. Simulations can be performed in a simulated solvent environment or in a crystal lattice to understand intermolecular interactions.

MD simulations can track the rotation around the P-N and N-C bonds, identifying the most stable rotamers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. In the solid state, MD can model crystal packing forces, including hydrogen bonding (if applicable) and π-π stacking between phenyl rings. By analyzing trajectories, one can compute properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize intermolecular organization. nih.gov

Theoretical Approaches to Quantitative Structure-Reactivity Relationships (QSRR) in Phosphinic Amide Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models aim to build a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models rely on molecular descriptors—numerical values derived from the chemical structure—that quantify steric, electronic, and hydrophobic properties.

For a series of phosphinic amides, DFT calculations can provide a rich set of theoretical descriptors. These can include electronic properties like orbital energies (HOMO, LUMO), atomic charges, and dipole moments, as well as steric descriptors like molecular volume or surface area. A QSRR study on a series of, for example, N-substituted P,P-diphenylphosphinic amides could correlate these descriptors with an experimentally measured reaction rate (e.g., in a catalytic reaction) or a physical property. researchgate.net While specific QSRR studies on this compound are not prominent, the methodology is well-established for other amides and phosphorus compounds. nih.gov Such a study could lead to predictive models that guide the design of new phosphinic amides with tailored reactivity for applications in catalysis or materials science.

Coordination Chemistry and Ligand Applications of Phosphinic Amides

Phosphinic Amides as Ligands for Transition and Main Group Metals

Phosphinic amides, including N,N-diethyl-P,P-diphenylphosphinic amide, represent a versatile class of ligands in coordination chemistry, finding application with both transition and main group metals. umsl.edu These compounds are valued for their ability to form stable complexes and influence the catalytic activity of the metallic center. The phosphorus atom in phosphinamide derivatives typically exhibits a distorted tetrahedral geometry. umsl.edu The inherent hybrid nature of phosphinic amides, possessing both hard (oxygen) and soft (phosphorus/nitrogen) donor atoms, allows them to confer unusual structural features to metal complexes, which can enhance reactivity and catalytic performance in various organic transformations. niscpr.res.in

The coordination behavior of phosphinic amides is significantly influenced by the nature of the substituents on both the phosphorus and nitrogen atoms. These substituents dictate the steric and electronic properties of the ligand, which in turn affect the structure, stability, and reactivity of the resulting metal complexes. manchester.ac.ukmanchester.ac.uk The presence of a P=O group and an adjacent N-H or N-R group provides multiple potential coordination sites, leading to diverse binding modes.

Characterization of Coordination Modes (e.g., Monodentate, Bidentate, Multidentate)

Phosphinic amides can adopt several coordination modes when binding to a metal center, primarily acting as monodentate or bidentate ligands. The specific mode is often dependent on the reaction conditions, the nature of the metal, and the steric bulk of the ligand's substituents. acs.orgnih.gov

Monodentate Coordination: In its neutral form, a phosphinic amide can coordinate to a metal center in a monodentate fashion, typically through the phosphoryl oxygen atom. This is a common binding mode, especially when the nitrogen atom is substituted in a way that hinders its coordination or when the ligand is protonated. acs.orgnih.govnih.gov

Bidentate Coordination: The deprotonated form of a phosphinic amide, the phosphinic amido ligand, can act as a bidentate ligand, chelating to the metal center through both the nitrogen and oxygen atoms. acs.orgnih.gov This N,O-chelation is a prevalent coordination pattern and can lead to the formation of stable, cyclic structures. niscpr.res.in For instance, the reaction of a phosphinic amide with palladium(II) acetate (B1210297) can yield a neutral mononuclear complex where the ligand exhibits an anionic N,O-chelate mode of coordination. niscpr.res.in There is generally a preference for the chelating, κ² mode among anionic phosphoramide (B1221513) ligands. acs.org

Bridging and Multidentate Coordination: While less common for sterically hindered phosphinic amides, bridging coordination is a possibility. In some cases, the anionic form of the ligand can act as a bridge between two metal centers. nih.gov The potential for multidentate coordination increases with ligands that incorporate additional donor functionalities.

The coordination mode can be influenced by steric factors. For example, bulky substituents on the nitrogen or phosphorus atoms may favor monodentate coordination over bidentate chelation to minimize steric strain. nih.gov

Design Principles for Steric and Electronic Modulation of Ligand Properties

The properties of phosphinic amide ligands can be systematically tuned by modifying their steric and electronic characteristics. These modifications are crucial for optimizing the performance of the resulting metal complexes in catalytic applications. manchester.ac.ukmanchester.ac.uk

Electronic Effects: The electronic properties of a phosphinic amide ligand are influenced by the electronegativity of the substituents on the phosphorus and nitrogen atoms. manchester.ac.uk Electron-donating groups on the aryl rings attached to the phosphorus atom increase the electron density on the phosphorus and, consequently, the donor strength of the ligand. Conversely, electron-withdrawing groups decrease the ligand's basicity. acs.org The electronic nature of the ligand directly impacts the electron density at the metal center, which in turn affects its reactivity in processes like oxidative addition and reductive elimination, key steps in many catalytic cycles. acs.org

Steric Effects: The steric bulk of the substituents on the phosphinic amide ligand plays a critical role in determining the coordination geometry around the metal center and can influence the selectivity of catalytic reactions. manchester.ac.ukunits.it The size and shape of the ligand, often quantified by parameters like the Tolman cone angle, can control the number of ligands that can coordinate to the metal, create a specific chiral environment for asymmetric catalysis, and affect the rate and outcome of catalytic transformations. manchester.ac.uknih.gov For instance, increasing the steric hindrance can promote the reductive elimination step in cross-coupling reactions. acs.org The interplay between steric and electronic effects is complex, as changes in one can influence the other. manchester.ac.ukmanchester.ac.uk

Synthesis and Reactivity of Pincer Complexes and Related Metallo-Amide Architectures

Pincer ligands are a class of chelating agents that bind tightly to a metal center through three donor atoms, typically in a meridional fashion. While the specific synthesis of pincer complexes derived directly from this compound is not detailed in the provided sources, the principles of their formation can be inferred from related systems. The synthesis of pincer complexes often involves the reaction of a ligand precursor with a suitable metal salt. rsc.org

Applications in Homogeneous Catalysis

Phosphinic amide ligands, including derivatives of this compound, have demonstrated significant utility in homogeneous catalysis. Their tunable steric and electronic properties make them effective ancillary ligands for a variety of metal-catalyzed transformations. umsl.edu

Asymmetric Catalysis, including Enantioselective Addition Reactions

The development of chiral phosphinic amides has opened avenues for their use in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. acs.orgunl.pt

One notable application is in the enantioselective addition of organozinc reagents to imines. For example, the addition of diethylzinc (B1219324) to N-diphenylphosphinoylimines can be catalyzed by chiral ligands, such as cinchona alkaloids, to produce chiral phosphinic amides with high enantiomeric excess (ee). researchgate.net In a specific study, the use of cinchonine (B1669041) and cinchonidine (B190817) as catalysts led to the formation of the (S) and (R) enantiomers of N-(1-phenylpropyl)-P,P-diphenylphosphinic amide in good yields and with up to 93% ee. researchgate.net This demonstrates that the chiral environment created by the catalyst effectively controls the stereochemical outcome of the reaction.

Furthermore, palladium-catalyzed enantioselective intramolecular C-H arylation of N-(2-haloaryl)-P,P-diphenylphosphinic amides has been developed to synthesize P-stereogenic phosphine (B1218219) oxide derivatives with excellent enantioselectivities (up to 97% ee). acs.orgacs.orgnih.gov This method provides a direct route to chiral phosphorus compounds, which are valuable as ligands in other asymmetric transformations.

The table below summarizes the results for the enantioselective addition of diethylzinc to an N-diphenylphosphinoylimine using cinchona alkaloids as catalysts. researchgate.net

| Entry | Catalyst | Time (h) | Yield (%) | ee (%) | Configuration |

| 1 | Cinchonidine | 24 | 80 | 92 | R |

| 2 | Cinchonine | 24 | 75 | 93 | S |

| 3 | Quinidine | 48 | 65 | 78 | S |

| 4 | Quinine | 48 | 62 | 85 | R |

Cross-Coupling Reactions Facilitated by Phosphinic Amide Ligands

Phosphinic amide ligands have proven to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. niscpr.res.innih.gov These reactions are fundamental tools for the formation of carbon-carbon bonds in organic synthesis. diva-portal.orgnih.gov

Suzuki-Miyaura Cross-Coupling: Palladium complexes of phosphinic amides have been successfully employed as catalysts for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. niscpr.res.inresearchgate.nettcichemicals.com For instance, a palladium(II) complex with a phosphinic amide ligand, generated in situ from Pd(OAc)₂, effectively catalyzes the reaction between various aryl halides and phenylboronic acid, affording biaryl products in moderate to good yields. niscpr.res.in The efficiency of these catalysts can be attributed to the ability of the phosphinic amide ligand to stabilize the palladium center and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. diva-portal.org The use of sterically hindered phosphine ligands based on an indole-amide framework has also been shown to be highly effective for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides. nih.gov

The following table presents selected results from the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid catalyzed by a Pd(II)-phosphinic amide complex. niscpr.res.in

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Biphenyl | 100 |

| Bromobenzene | Biphenyl | 92 |

| 1-Bromo-4-methylbenzene | 4-Methylbiphenyl | 95 |

| 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 88 |

| 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 75 |

Heck Reaction: While specific examples involving this compound in Heck reactions are not detailed in the provided sources, related P,N-type amidophosphine ligands have shown excellent catalytic performance. nih.govorganic-chemistry.orgmdpi.com Palladium nanoparticles stabilized by these ligands have been used in the Heck cross-coupling of aryl chlorides with styrene (B11656) derivatives, producing trans-stilbene (B89595) products in high yields. nih.gov The success of these related systems suggests the potential of this compound and its derivatives as ligands in Heck chemistry. The reaction generally involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org

Catalytic Polymerization Processes

Phosphinic amides are a versatile class of ligands that have found application in various catalytic polymerization reactions. Their utility stems from the electronic and steric properties that can be tuned by modifying the substituents on both the phosphorus and nitrogen atoms. While direct studies on the use of this compound in polymerization are not extensively documented, research on related phosphine-phosphinic amide and aminophosphine (B1255530) ligands provides a strong indication of their potential.

For instance, nickel complexes featuring phosphine phosphonic amide ligands have been shown to be highly active in ethylene (B1197577) polymerization when activated with a cocatalyst like sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. These catalytic systems can also facilitate the copolymerization of ethylene with polar functionalized comonomers, such as methyl 10-undecenoate and 6-chloro-1-hexene. The general structure of the phosphine phosphonic amide ligand allows for independent tuning at three positions, offering a high degree of versatility in modifying the catalyst's properties.

In a related context, rhodium complexes bearing functionalized phosphine ligands of the type Ph₂P(CH₂)₃Z (where Z = NMe₂ or OEt) have been successfully employed as catalysts for the polymerization of phenylacetylene. nih.gov These catalysts produce stereoregular poly(phenylacetylene) with high molar masses. nih.gov The activity of these rhodium catalysts is notably higher than that of systems with non-functionalized phosphine ligands like triphenylphosphine. nih.gov

Although direct data for this compound is not available, the performance of these related systems suggests that phosphinic amides can act as effective ancillary ligands in polymerization catalysis. The nature of the N-alkyl groups, such as the ethyl groups in the target compound, would influence the steric environment around the metal center, potentially impacting catalyst activity, polymer molecular weight, and stereoselectivity.

Table 1: Examples of Polymerization Reactions Catalyzed by Related Phosphine-Phosphinic Amide Ligand Systems

| Catalyst System | Monomer(s) | Polymer Product | Key Findings |

| Nickel-phosphine phosphonic amide / NaBArF | Ethylene, polar vinyl monomers | Polyethylene, Copolymers | High activity for ethylene polymerization; enables copolymerization with polar monomers. |

| [Rh(C≡C-Ph)(nbd){Ph₂P(CH₂)₃Z}₂] (Z = NMe₂, OEt) | Phenylacetylene | Poly(phenylacetylene) | Higher catalytic activity and produces higher molecular weight polymer compared to non-functionalized phosphine ligands. nih.gov |

Other Specialized Catalytic Transformations (e.g., C-H Activation)

The directing-group ability of phosphorus-containing functional groups is a well-established strategy in transition-metal-catalyzed C-H activation. nih.gov The phosphorus moiety can coordinate to the metal center, positioning it for the regioselective activation of a nearby C-H bond. nih.gov While specific examples detailing the use of this compound as a ligand or directing group in C-H activation are scarce, the broader class of phosphinic amides has been explored in related transformations.

For example, the P,P-diphenylphosphinic amide group has been utilized as a removable directing group in the catalytic asymmetric addition of diorganozinc reagents to in situ generated N-phosphinoylalkylimines. nih.gov In this case, the phosphinic amide moiety activates the imine for nucleophilic attack. nih.gov

Furthermore, palladium(II) catalysis has been effectively used for the enantioselective β-C(sp³)-H arylation of aliphatic tertiary amides. chemrxiv.org In these reactions, a chiral sulfoxide-2-hydroxypyridine (SOHP) ligand is crucial for achieving stereoselective C-H deprotonation. chemrxiv.org While the amide acts as the substrate rather than the ligand in this instance, it highlights the compatibility of the amide functional group with C-H activation manifolds.

The potential for this compound to act as a ligand in C-H activation would depend on its ability to coordinate to the transition metal and the geometric feasibility of activating a desired C-H bond, either intramolecularly within the ligand itself or intermolecularly on a substrate. The N,N-diethyl substitution would likely influence the solubility and steric profile of any resulting metal complex.

Coordination with Main Group Metals and Self-Assembly of Supramolecular Structures

The coordination chemistry of phosphinic amides with main group metals is an area of interest due to the potential for creating unique structural motifs and functional materials. The oxygen atom of the P=O group in phosphinic amides is a hard donor and readily coordinates to main group metal centers. The nitrogen atom, depending on its substitution, can also act as a donor site, allowing for bidentate chelation or bridging interactions.

While specific studies on the coordination of this compound with main group metals are not widely reported, research on related systems provides valuable insights. For instance, the coordination of phosphinic amide-TEMPO radicals with manganese(II), cobalt(II), and copper(II) has been investigated, revealing that both the phosphinic amide oxygen and the nitroxide oxygen can coordinate to the metal ions, leading to the formation of one-dimensional polymeric systems. researchgate.net In one cobalt complex, the oxygen atom of the phosphinic amide group acts as a µ₂-bridge between two metal centers. researchgate.net

The self-assembly of supramolecular structures is often driven by non-covalent interactions such as hydrogen bonding and π-π stacking. In the case of phosphinic amides, the P=O group can act as a hydrogen bond acceptor. For example, N-H···O=P hydrogen bonds are a common feature in the solid-state structures of N-unsubstituted or N-monosubstituted phosphinic amides. While this compound lacks an N-H donor, the P=O group can still participate in hydrogen bonding with other components in a multi-component system.

Furthermore, the phenyl groups on the phosphorus atom can engage in π-π stacking interactions, which can play a significant role in directing the self-assembly of larger architectures. The formation of flower-like supramolecular structures from a phosphonic acid-appended naphthalene (B1677914) diimide and melamine, driven by hydrogen bonding and π-π stacking, illustrates the potential for phosphorus-containing molecules to form complex, self-assembled materials. nih.gov

It is conceivable that the coordination of this compound to main group metals could lead to the formation of discrete polynuclear complexes or coordination polymers. The diethylamino group would influence the steric bulk and solubility of such assemblies.

Derivatization and Functionalization of Phosphinic Amide Scaffolds

Site-Selective Functionalization Strategies (e.g., Ortho-Functionalization)

A key strategy for modifying the P,P-diphenylphosphinic amide scaffold is through site-selective functionalization, most notably via Directed ortho-Lithiation (DoLi). This method leverages the coordinating ability of the phosphinic amide group to direct a strong base, such as tert-butyllithium (t-BuLi), to deprotonate one of the ortho-positions on a P-phenyl ring. The resulting lithiated intermediate can then be treated with various electrophiles to introduce a wide array of functional groups with high regioselectivity.

Research has demonstrated the highly diastereoselective ortho-functionalization of P-stereogenic P,P-diphenylphosphinic amides. researchgate.net The process involves the reaction with t-BuLi, which stereoselectively deprotonates the pro-S P-phenyl ring, followed by quenching with an electrophile. researchgate.net This approach has been successfully used to install a diverse set of substituents at the ortho position, including halogens, silyl groups, and even another phosphorus-containing group, often with high yields and excellent diastereomeric control. researchgate.net

Table 1: Examples of Ortho-Substituents Introduced via Directed ortho-Lithiation (DoLi)

| Electrophile Quench | Ortho-Substituent |

|---|---|

| Hexachloroethane (C2Cl6) | -Cl |

| 1,2-Dibromoethane | -Br |

| Iodine (I2) | -I |

| Trimethylsilyl chloride (Me3SiCl) | -SiMe3 |

| Trimethyltin chloride (Me3SnCl) | -SnMe3 |

| Diphenylphosphinoyl chloride (Ph2P(O)Cl) | -P(O)Ph2 |

| Methyl iodide (MeI) | -Me |

| Allyl bromide | -Allyl |

| Di-tert-butyl dicarbonate | -OCO(t)Bu |

| Azidotrimethylsilane (TMSN3) | -N3 |

Data derived from studies on directed lithiation of P,P-diphenylphosphinic amides. researchgate.net

Synthesis of Chiral P-Stereogenic Phosphinic Amides

The synthesis of phosphinic amides with chirality at the phosphorus atom (P-stereogenic) is of significant interest for applications in asymmetric catalysis and as chiral ligands. The Directed ortho-Lithiation (DoLi) strategy is a powerful tool for achieving this. By starting with a chiral phosphinic amide, the ortho-functionalization process can proceed with high diastereoselectivity, yielding P-stereogenic derivatives with diastereomeric ratios as high as 98:2. researchgate.net

This diastereoselectivity arises from the chiral environment established by the substituents on the amide nitrogen, which directs the approach of the organolithium base to a specific ortho-proton. The subsequent reaction with an electrophile locks in the stereochemistry at both the new ortho-substituent and the phosphorus center. X-ray diffraction analysis of ortho-stannylated and ortho-iodo compounds has confirmed that the pro-S P-phenyl ring is stereoselectively deprotonated during this process. researchgate.net This methodology has enabled the preparation of a range of functionalized P-stereogenic phosphinic amides. researchgate.net

Introduction of Auxiliary Functional Groups for Tunable Properties

The properties of the P,P-diphenylphosphinic amide scaffold can be finely tuned by introducing auxiliary functional groups. These groups can impart specific characteristics, such as redox activity, coordinating ability, or spectroscopic handles.

A notable example is the introduction of a stable nitroxide radical, 4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), onto the phosphinic amide framework. This has been accomplished through copper(I)-catalyzed cross-coupling reactions between ortho-iodophosphinic amides and 4-amino-TEMPO. researchgate.net This method was successfully extended to create the first example of a P-stereogenic phosphinic amide radical. researchgate.net The incorporation of the TEMPO unit introduces paramagnetic properties into the molecule, making it a valuable building block for magnetic materials and as a spin-labeled probe. The resulting radical can act as a ligand, coordinating with metal centers, such as in the reaction with Cu(hfac)₂ to yield a P-stereogenic copper(II) complex. researchgate.net

Transformations to Related Organophosphorus Compound Classes

Functionalized P,P-diphenylphosphinic amides are valuable intermediates that can be converted into other classes of organophosphorus compounds, thereby expanding their synthetic utility. These transformations often allow the transfer of chirality established at the phosphinic amide stage to new molecular frameworks.

Two significant transformations have been demonstrated:

Synthesis of P-stereogenic Methyl Phosphinates : The chiral auxiliary on the amide nitrogen can be replaced by a methoxy group. This transformation converts the P-stereogenic phosphinic amide into a P-stereogenic methyl phosphinate, demonstrating the utility of the amide as a stepping stone to other chiral phosphorus compounds. researchgate.net

Benzyne Insertion into the P-N Bond : A novel transformation involves the insertion of benzyne into the phosphorus-nitrogen bond of a P-stereogenic phosphinic amide. researchgate.net A DFT study indicated that this reaction proceeds via a [2+2] cycloaddition followed by a ring-opening, crucially with retention of the configuration at the phosphorus center. researchgate.net This reaction provides access to more complex structures, such as chiral phosphinic amide-phosphine oxide ligands, which have been used to form complexes with metals like zinc(II). researchgate.net

Table 2: Key Transformations of P-Stereogenic P,P-Diphenylphosphinic Amides

| Starting Compound Class | Reagents/Conditions | Product Compound Class | Key Outcome |

|---|---|---|---|

| P-Stereogenic Phosphinic Amide | Methanolysis | P-Stereogenic Methyl Phosphinate | Replacement of chiral auxiliary with a methoxy group. researchgate.net |

| P-Stereogenic Phosphinic Amide | Benzyne | Chiral Phosphinic Amide-Phosphine Oxide type ligand | Insertion into the P-N bond with retention of P-configuration. researchgate.net |

Conclusion and Future Directions

Synthesis of Key Research Findings and Contributions

The study of N,N-diethyl-P,P-diphenylphosphinic amide has yielded significant insights into its fundamental chemistry and practical applications. Research has established that this compound serves as a versatile building block and ligand in various chemical transformations. A key contribution in the field is its application as a ligand in catalysis and coordination chemistry. The presence of both a hard amide oxygen and a soft phosphorus center allows for diverse coordination modes with a range of metal ions.

A notable area of application for structurally related phosphinic amides has been in the extraction and separation of metal ions, including rare-earth elements. acs.org The specific binding properties, influenced by the electronic and steric nature of the substituents on the phosphorus and nitrogen atoms, are crucial for achieving selectivity. acs.org Furthermore, diphenylphosphinic amides have been synthesized and evaluated as potential therapeutic agents, specifically as inhibitors of the Kv1.5 potassium ion channel for the treatment of atrial fibrillation, demonstrating the potential of this class of compounds in medicinal chemistry. nih.gov

Synthetic methodologies for phosphinic amides have also been a major focus of research. Traditional methods often involve the reaction of a phosphinic chloride with an amine. However, recent advancements have led to more efficient and environmentally friendly procedures. These include catalyst-free methods involving the coupling of secondary phosphine (B1218219) oxides with O-benzoylhydroxylamines and catalytic oxidative coupling reactions of P(O)-H compounds with amines. nih.govnih.gov These newer methods offer advantages such as operational simplicity, milder reaction conditions, and broader substrate scope. nih.gov

Emerging Trends and Novel Concepts in Phosphinic Amide Chemistry

The broader field of phosphinic amide chemistry is experiencing a surge of innovation, with several emerging trends poised to influence future research on this compound and its analogues. A significant trend is the development of sustainable and green synthetic methods. This includes the use of visible-light-mediated photoredox catalysis for amide bond formation, which offers a milder and more selective alternative to traditional methods. nih.gov The development of catalytic processes using earth-abundant metals and the implementation of catalyst-free protocols are also gaining prominence, aiming to reduce the environmental impact of chemical synthesis. nih.govmdpi.com

Another emerging area is the incorporation of phosphinic amide moieties into functional materials and complex molecular architectures. For instance, phosphinic amides are being explored as components of metal-organic frameworks (MOFs) and polymers, where the phosphorus center can impart unique properties such as flame retardancy or catalytic activity. rsc.orgresearchgate.net There is also growing interest in phosphinic peptide analogs, where a phosphinic amide linkage replaces a native amide bond in a peptide backbone. nih.gov These pseudopeptides can act as potent enzyme inhibitors due to their structural resemblance to the transition state of peptide hydrolysis, opening up new avenues in drug design. nih.gov

The concept of "smart" ligands based on phosphinic amides is also gaining traction. These are ligands designed to respond to external stimuli, such as light or pH, which could lead to the development of switchable catalysts or controlled-release systems. Furthermore, the synthesis of P-stereogenic phosphinic amides is an area of increasing focus, as chiral phosphorus compounds are highly valuable as ligands in asymmetric catalysis. researchgate.net

Prospective Research Avenues and Persistent Challenges in the Field

Despite the progress made, several challenges and exciting research avenues remain in the field of phosphinic amides. A persistent challenge is the development of highly stereoselective synthetic methods for chiral phosphinic amides. While some progress has been made, general and efficient methods for accessing enantiopure P-stereogenic phosphinic amides are still needed. researchgate.net Overcoming this challenge would significantly expand their application in asymmetric catalysis.

A key prospective research avenue is the detailed investigation of the mechanism of action of phosphinic amide-based catalysts and enzyme inhibitors. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced spectroscopic techniques, will be crucial for the rational design of more efficient and selective systems. nih.gov For example, DFT calculations are being used to understand the conformational preferences and electronic structures of these molecules, which dictate their reactivity and binding properties. researchgate.netnih.gov

Another future direction is the expansion of the applications of phosphinic amides in materials science. This could include the development of novel flame-retardant materials, advanced extraction agents for critical metals, and functional polymers with tunable properties. rsc.org The exploration of phosphinic amides in the context of biocompatible and biodegradable materials also presents a promising area of research. wikipedia.org

Finally, addressing the challenges associated with amide bond activation in a broader context remains relevant. nih.gov Developing novel methods for the selective transformation of the robust phosphinic amide bond could unlock new synthetic pathways and applications for this versatile functional group. The ongoing development of new catalytic systems and reaction conditions will be essential to push the boundaries of what is currently achievable in phosphinic amide chemistry. longdom.org

Q & A

What are the optimized synthetic routes for N,N-diethyl-P,P-diphenylphosphinic amide in academic research?

Answer:

Three principal methodologies are documented:

NaH-mediated alkylation : Reacting bromides with NaH in DMF, followed by TBAF treatment in THF, yields 71% after purification via filtration and vacuum drying .

Aldehyde-condensation route : Using dichloromethane/diethyl ether solvents with benzaldehyde and p-toluenesulfinic acid achieves 89–91% yield after 48-hour stirring and filtration .

Silylation protocol : Reaction with tert-butyldimethylsilyl chloride in DMF, followed by extraction and column chromatography (CH₂Cl₂:MeOH, 95:5), provides intermediates for further functionalization .

Key variables : Solvent polarity (DMF vs. THF), catalyst choice (NaH vs. K₂CO₃), and purification methods (filtration vs. chromatography).

How can computational methods like DFT resolve structural ambiguities in this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations are critical for:

- Identifying thermodynamically stable conformers : For ortho-lithiated derivatives, DFT reveals Li₂O₂ dimers are favored over Li₂C₂ structures by 4.3 kcal/mol in solvent-free systems .

- Electron density analysis : Topological studies confirm Li-O-Li-O ring stabilization via carbon-lithium and oxygen-oxygen bond paths .

- Validating NMR data : Computed ¹³C chemical shifts align with experimental observations of monomer-dimer equilibria in solution .

What catalytic applications does this compound have in asymmetric synthesis?

Answer:

- Palladium-catalyzed C–H arylation : Using Pd(dba)₂ and TADDOL-derived ligands, enantioselective intramolecular C–H arylation achieves P-stereogenic phosphine oxides with 88–97% ee .

- Zinc-mediated catalysis : Hemilabile phosphinic amide ligands (e.g., o-C₆H₄(P(X)Ph₂)(P(O)N(i)Pr₂)) enhance diethylzinc addition to aldehydes, with THF-coordinated Zn complexes showing distorted tetrahedral geometries .

What safety protocols are essential when handling this compound during synthesis?

Answer:

- Pyrophoric reagents : Neat diethylzinc requires argon glovebox handling and gas-tight syringes to prevent ignition .

- Solvent drying : Anhydrous conditions (e.g., K₂CO₃ for acetonitrile) minimize side reactions .

- Ventilation : Use fume hoods during silylation (tert-butyldimethylsilyl chloride) and extractions to avoid volatile organic compound exposure .

How do NMR and X-ray diffraction address structural contradictions in phosphinic amides?

Answer:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., monomer-dimer mixtures in ortho-lithiated species) via ¹H, ⁷Li, and ³¹P signal splitting .

- X-ray crystallography : Confirms solid-state structures, such as seven-membered Zn chelates with O,S-coordination or ladder-like Li₂O₂ dimers .

- Combined approach : Cross-validating NMR-derived solution behavior with X-ray solid-state data resolves discrepancies between theoretical and experimental geometries.

How does this compound enhance flame retardancy in polymers?

Answer:

- Gas-phase trapping : Phosphinic amides decompose to release PO· radicals, quenching flammable H· and HO· radicals .

- Condensed-phase charring : Forms thermally stable phosphocarbonaceous layers, reducing heat release rates (36–40% decrease in epoxy resins) .

- Transparency retention : UV-vis spectra show minimal optical interference at 5 wt% loading, critical for transparent coatings .

What purification techniques are effective post-synthesis?

Answer:

- Column chromatography : Silica gel with CH₂Cl₂:MeOH (95:5) removes polar byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures isolate high-purity solids .

- Extraction workflows : Sequential ethyl acetate/water partitioning eliminates hydrophilic impurities .

How can reaction mechanisms involving this compound be analyzed spectroscopically?

Answer:

- In situ NMR : Tracks intermediate formation (e.g., η²-iminenickel complexes in Pd-catalyzed reactions) .

- Kinetic profiling : Monitors reaction progress via ³¹P NMR chemical shift changes during ligand-metal coordination .

- Isotopic labeling : ²H or ¹³C isotopes elucidate bond-breaking/formation steps in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products